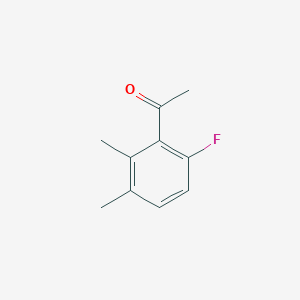
2',3'-Dimethyl-6'-fluoroacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dimethyl-6’-fluoroacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two methyl groups and one fluoro group attached to the benzene ring, along with a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-6’-fluoroacetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylfluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of Grignard reagents. In this approach, 2,3-dimethylfluorobenzene is first converted to the corresponding Grignard reagent by reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with acetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of 2’,3’-Dimethyl-6’-fluoroacetophenone may involve large-scale Friedel-Crafts acylation or other catalytic processes that allow for efficient and cost-effective synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2’,3’-Dimethyl-6’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2’,3’-Dimethyl-6’-fluoroacetophenone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2’,3’-Dimethyl-6’-fluoroacetophenone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
2’,3’-Dimethyl-6’-fluoroacetophenone can be compared with other acetophenone derivatives, such as:
2’,3’-Dimethylacetophenone: Lacks the fluoro group, resulting in different reactivity and properties.
6’-Fluoroacetophenone: Lacks the methyl groups, affecting its steric and electronic characteristics.
2’,3’-Dimethyl-4’-fluoroacetophenone: The position of the fluoro group is different, leading to variations in chemical behavior.
属性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC 名称 |
1-(6-fluoro-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-6-4-5-9(11)10(7(6)2)8(3)12/h4-5H,1-3H3 |
InChI 键 |
RUJIJGIJXSGFPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)

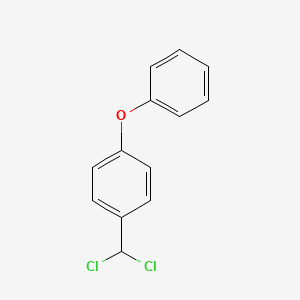
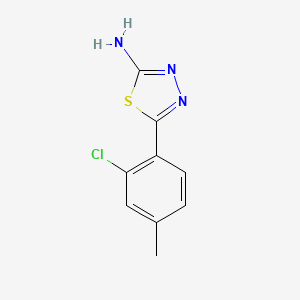
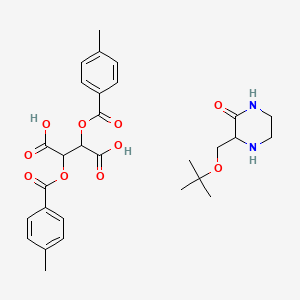



![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)

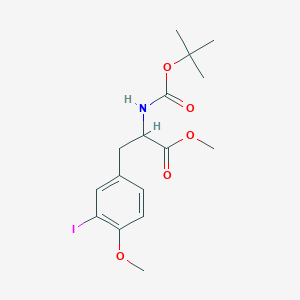
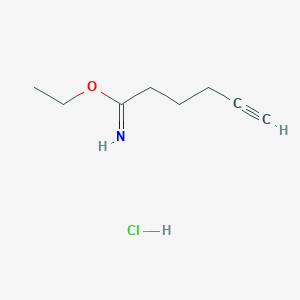
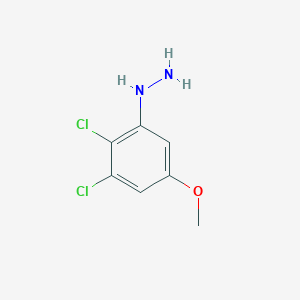
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
